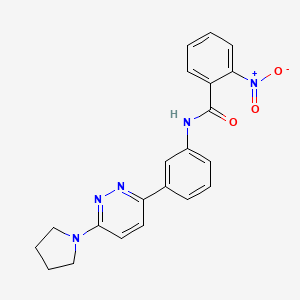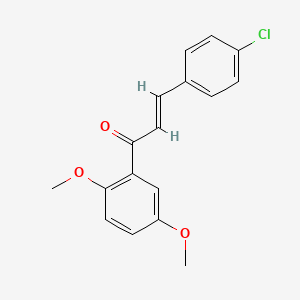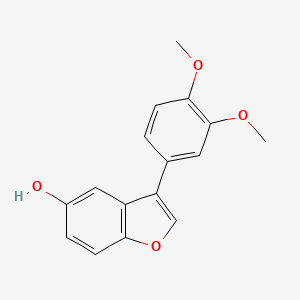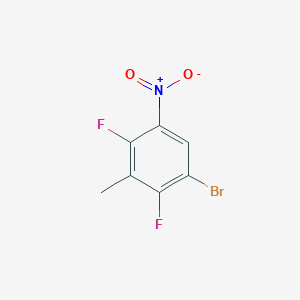
1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H4BrF2NO2 . It has a molecular weight of 252.02 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene . The InChI code for this compound is 1S/C7H4BrF2NO2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene serves as a precursor in the synthesis of various aromatic compounds, demonstrating its versatility in organic synthesis. Research on polyfluoro-benzenes and their nitration has shown that compounds like 1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene can be nitrated to yield mononitro-compounds efficiently, highlighting its reactivity and potential in creating functionalized aromatic compounds (Coe, Jukes, & Tatlow, 1966).
Charge Transfer Complexes in Solar Cells
The compound has also found applications in the development of polymer solar cells. Studies involving the introduction of bromo-nitrobenzene derivatives to poly(3-hexylthiophene) active layers have demonstrated significant improvements in device performance. These enhancements are attributed to the formation of charge transfer complexes, which facilitate excitonic recombination and dissociation at the donor–acceptor interface, underscoring the compound's utility in optimizing solar cell efficiency (Fu et al., 2015).
Vibrational Spectroscopy Studies
The structural characteristics of 1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene have been elucidated through vibrational spectroscopy, providing insights into the vibrational modes of trisubstituted benzenes. Such studies offer valuable information for understanding the molecular dynamics and electronic structure of these compounds, contributing to the broader field of chemical physics and spectroscopy (Reddy & Rao, 1994).
Ionic Liquid Reactivity
Research into the reactivity of radical anions in ionic liquids has revealed that derivatives like 1-bromo-4-nitrobenzene exhibit enhanced reactivity in such solvents. These findings have implications for the design and development of electrochemical processes and materials, illustrating the compound's role in advancing our understanding of chemical reactivity in non-conventional media (Ernst et al., 2013).
Synthetic Methodologies
Additionally, 1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene is utilized in the development of efficient and complementary methods for accessing synthetically valuable dibromobenzenes. These methodologies facilitate the synthesis of various derivatives, showcasing the compound's importance as a building block in organic synthesis (Diemer, Leroux, & Colobert, 2011).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements include H302, H315, H320, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQHSNBEJANMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate](/img/structure/B2827095.png)
![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)
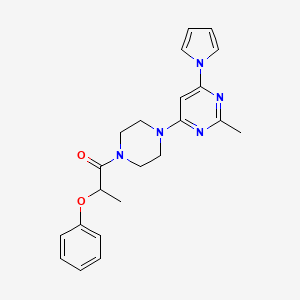
![2-[3-Methyl-5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2827100.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2827101.png)
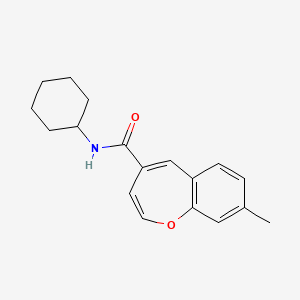
![2-(2,2-diphenylacetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2827105.png)
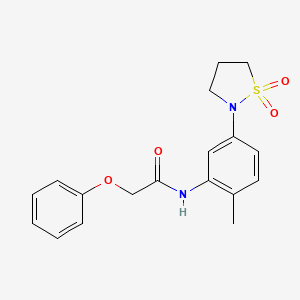
![6-Chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B2827107.png)
